PROTAC CDK9 Degrader-6 Demonstrates Superior Degradation Potency for CDK942 Isoform Compared to Degrader-5
PROTAC CDK9 degrader-6 exhibits a 3.3-fold improvement in DC50 for the CDK942 isoform compared to its direct structural analog, PROTAC CDK9 degrader-5. Both compounds were derived from the same AT7519-based series and evaluated in parallel [1].
| Evidence Dimension | Degradation Potency (DC50) for CDK942 Isoform |
|---|---|
| Target Compound Data | 0.03 μM |
| Comparator Or Baseline | PROTAC CDK9 degrader-5: 0.10 μM |
| Quantified Difference | 3.3-fold lower DC50 (more potent degradation) |
| Conditions | Proteasome-mediated degradation assay in cells; exact cell line not specified in vendor data but derived from the same published study [1]. |
Why This Matters
This quantitative difference enables researchers to select the appropriate degrader for dose-response studies where lower concentrations are required to achieve maximal target knockdown, minimizing off-target effects and cytotoxicity.
- [1] InvivoChem. PROTAC CDK9 degrader-6 product page. Accessed 2026. View Source
- [2] InvivoChem. PROTAC CDK9 degrader-5 product page. Accessed 2026. View Source
